molecular formula C13H20ClNO B1389900 2-(2-Phenoxyethyl)piperidine hydrochloride CAS No. 1185299-16-4

2-(2-Phenoxyethyl)piperidine hydrochloride

Cat. No. B1389900
CAS RN: 1185299-16-4
M. Wt: 241.76 g/mol
InChI Key: GYFFVVPNOUQUTN-UHFFFAOYSA-N
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Description

“2-(2-Phenoxyethyl)piperidine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO . It is also known as phenoxybenzamine hydrochloride and belongs to the class of alkylating agents. It has a molecular weight of 241.76 g/mol.


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives and their biological properties have been extensively studied .


Molecular Structure Analysis

The molecular structure of “2-(2-Phenoxyethyl)piperidine hydrochloride” consists of a piperidine ring attached to a phenyl group through an ether linkage .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids . The scientific literature has documented various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Future Directions

Piperidine derivatives have shown potential in the field of medicinal chemistry, particularly in the development of anticancer drugs . The pharmaceutical relevance of both piperine and piperidine against different types of cancers has been highlighted . Therefore, “2-(2-Phenoxyethyl)piperidine hydrochloride”, due to its facile synthesis, small structure, and high selectivity, could be an interesting candidate in forthcoming studies .

properties

IUPAC Name

2-(2-phenoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-7-13(8-3-1)15-11-9-12-6-4-5-10-14-12;/h1-3,7-8,12,14H,4-6,9-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFFVVPNOUQUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenoxyethyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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